REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=O)[CH2:7]Cl)=[CH:4][CH:3]=1.[NH2:12][C:13]1[S:14][CH2:15][CH2:16][N:17]=1.C(O)C>O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[N:12]=[C:13]3[N:17]([CH:7]=2)[CH2:16][CH2:15][S:14]3)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(CCl)=O)C=C1
|
Name
|
|
Quantity
|
33.66 g
|
Type
|
reactant
|
Smiles
|
NC=1SCCN1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove about 190 ml of aqueous alcohol
|
Type
|
CUSTOM
|
Details
|
The solid product was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C2SCCN2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |